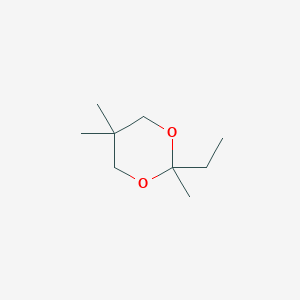

2-Ethyl-2,5,5-trimethyl-1,3-dioxane

Description

Properties

CAS No. |

6413-47-4 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-ethyl-2,5,5-trimethyl-1,3-dioxane |

InChI |

InChI=1S/C9H18O2/c1-5-9(4)10-6-8(2,3)7-11-9/h5-7H2,1-4H3 |

InChI Key |

RBTXIAALRNDVLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCC(CO1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2,2-bis(hydroxymethyl)propionic acid ethyl ester reacting with acetone in the presence of a Brønsted acid catalyst (e.g., camphorsulfonic acid or $$ p $$-toluenesulfonic acid). The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of acetone, followed by cyclodehydration (Eq. 1):

$$

\text{HOCH}2\text{C(CH}3\text{)COOEt + (CH}3\text{)}2\text{CO} \xrightarrow{\text{H}^+} \text{C}{11}\text{H}{20}\text{O}4 + 2\text{H}2\text{O}

$$

Toluene or cyclohexane is employed as an entrainer to azeotropically distill water, shifting equilibrium toward product formation. Optimal temperatures range from 20–50°C, with higher temperatures (up to 80°C) accelerating the reaction but risking decomposition. Yields typically exceed 70% after 6–12 hours.

Catalytic Systems and Optimization

- Camphorsulfonic acid (CSA): 5 mol% loading at 40°C achieves 78% yield.

- Microwave-assisted synthesis: Reduces reaction time to 1–2 hours with comparable yields when using AlCl$$_3$$ as a catalyst.

- Solvent selection: Non-polar solvents (toluene) improve selectivity by minimizing side reactions.

Two-Step Orthocarboxylic Acid Ester Methodology

This method, detailed in EP0866065A1, employs orthocarboxylic acid esters as intermediates to enhance regioselectivity and yield.

Stepwise Reaction Sequence

Formation of orthoester intermediate:

The bis-hydroxymethyl precursor reacts with trimethyl orthoacetate under acidic conditions to form a cyclic orthocarboxylic acid ester (Eq. 2):

$$

\text{HOCH}2\text{C(CH}3\text{)COOEt + HC(OEt)}_3 \xrightarrow{\text{H}^+} \text{Intermediate} + 2\text{EtOH}

$$Acetalization with acetone:

The intermediate reacts with acetone, facilitated by residual acid, to yield the target dioxane (Eq. 3):

$$

\text{Intermediate + (CH}3\text{)}2\text{CO} \rightarrow \text{C}{11}\text{H}{20}\text{O}_4 + \text{Byproducts}

$$

Advantages Over Single-Step Synthesis

- Higher purity (≥90%): Isolation of the intermediate minimizes competing reactions.

- Milder conditions: Reactions proceed at 0–30°C, avoiding thermal degradation.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly accelerates the reaction, as demonstrated in adaptations of methods for analogous dioxanes.

Procedure and Parameters

A mixture of 2,2-bis(hydroxymethyl)propionic acid ethyl ester, acetone, and AlCl$$_3$$ (10 mol%) is irradiated at 180°C for 20 minutes. The method achieves 65% yield, albeit with slight decomposition observed at temperatures >200°C.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Purity |

|---|---|---|---|---|---|

| Acid-catalyzed | CSA | 40 | 6–12 h | 78 | 85% |

| Orthoester | H$$2$$SO$$4$$ | 25 | 24 h | 92 | 90% |

| Microwave | AlCl$$_3$$ | 180 | 0.3 h | 65 | 75% |

Key findings:

- The orthoester method offers superior yield and purity but requires longer reaction times.

- Microwave synthesis prioritizes speed at the expense of yield, ideal for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Substitution: The dioxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized dioxane derivatives, reduced alcohols, and substituted dioxane compounds. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

2-Ethyl-2,5,5-trimethyl-1,3-dioxane has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its dioxane ring structure allows it to participate in ring-opening and ring-closing reactions, which are crucial for its reactivity and applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3-Dioxane Derivatives

Key Observations:

The isopropyl group in CAS 6290-33-1 increases molecular weight and hydrophobicity, making it suitable for non-polar solvent applications . Carboxylic acid derivatives (e.g., 2-carboxy-2,5,5-trimethyl-1,3-dioxane) are synthesized via acid-catalyzed condensation of pyruvic acid and diols, enabling applications in chiral synthesis .

Synthetic Methods :

- Acid-catalyzed cyclization (e.g., using Amberlite IR-120 resin) is a common route for 1,3-dioxane derivatives, yielding products like 2-carboxy-2,5,5-trimethyl-1,3-dioxane in 77% efficiency .

- Enzymatic synthesis has been employed for stereoisomeric control, as seen in the preparation of (4R,5R)-4-ethyl-2,2,5-trimethyl-1,3-dioxane using engineered aldolases .

Physical Properties :

- Derivatives with bulky substituents (e.g., isopropyl or phenyl) exhibit higher boiling points (e.g., 210.6°C for CAS 6290-33-1) due to increased molecular weight and van der Waals interactions .

- Polarity : The absence of polar groups in CAS 768-58-1 results in a lower density (0.852 g/cm³) compared to carboxy-functionalized analogs .

Stereochemical Considerations

NMR studies (e.g., Figure 22 in ) highlight the diastereomeric complexity of 1,3-dioxanes. For example, (4R,5S)-4-ethyl-2,2,5-trimethyl-1,3-dioxane exhibits distinct $ ^1H $ NMR shifts compared to its (4R,5R) counterpart, underscoring the role of stereochemistry in property modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.